2-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)acetamide
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Description
2-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C17H18N2O5 and its molecular weight is 330.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 330.12157168 g/mol and the complexity rating of the compound is 439. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimalarial Activity
One area of application for compounds related to 2-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)acetamide is in the development of antimalarial drugs. A study by Werbel et al. (1986) synthesized a series of related compounds demonstrating significant antimalarial potency against Plasmodium berghei in mice, highlighting the potential of such compounds in treating resistant strains of malaria and their pharmacokinetic properties allowing extended protection against infection (Werbel et al., 1986).
Organic Synthesis and Medicinal Chemistry
Research by Chikaoka et al. (2003) on the oxidative radical cyclization of alpha-(methylthio)acetamides leading to erythrinanes showcases the synthetic potential of acetamide derivatives in constructing complex organic molecules. This process involves Mn(III)/Cu(II) mediation, indicating the utility of such compounds in the synthesis of natural products and potential pharmaceuticals (Chikaoka et al., 2003).
Solvatochromism and Material Science
The study of solvatochromism, as investigated by Krivoruchka et al. (2004), examines how the environment affects the properties of compounds like N-(4-methyl-2-nitrophenyl)acetamide. This research provides insight into the intermolecular interactions and the effects of solvents on the spectral properties of acetamide derivatives, which could be relevant for the development of sensory materials and the study of solvent effects on chemical stability and reactivity (Krivoruchka et al., 2004).
Anticancer, Anti-inflammatory, and Analgesic Activities
Another significant area of application for related compounds is in the exploration of their biological activities, such as anticancer, anti-inflammatory, and analgesic effects. Rani et al. (2014) developed new chemical entities, including 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, showing promising results in tests against cancer cell lines, indicating the potential of acetamide derivatives in drug discovery and therapeutic agent development (Rani et al., 2014).
Environmental Chemistry and Detoxification
Research by Manfredi et al. (2016) on the rapid cleavage of phosphate triesters by 2-(hydroxyimino)-N-phenyl-acetamide highlights the application of acetamide derivatives in environmental chemistry, particularly in the degradation of toxic organophosphates. This suggests a potential role for related compounds in detoxification processes and environmental remediation efforts (Manfredi et al., 2016).
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-11-4-6-13(19(21)22)10-14(11)18-17(20)9-12-5-7-15(23-2)16(8-12)24-3/h4-8,10H,9H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMNPDJVAEFPPLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CC2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70972907 |
Source
|
Record name | 2-(3,4-Dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70972907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5742-10-9 |
Source
|
Record name | 2-(3,4-Dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70972907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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